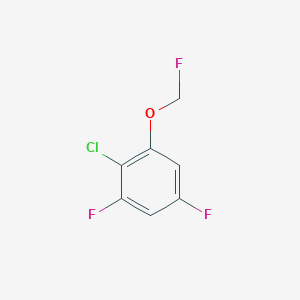

1-Chloro-2,4-difluoro-6-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18830550

Molecular Formula: C7H4ClF3O

Molecular Weight: 196.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4ClF3O |

|---|---|

| Molecular Weight | 196.55 g/mol |

| IUPAC Name | 2-chloro-1,5-difluoro-3-(fluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H4ClF3O/c8-7-5(11)1-4(10)2-6(7)12-3-9/h1-2H,3H2 |

| Standard InChI Key | HCVFRBZEINLBLC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1OCF)Cl)F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-chloro-1,5-difluoro-3-(fluoromethoxy)benzene, reflects the substitution pattern on the benzene ring: a chlorine atom at position 2, fluorine atoms at positions 1 and 5, and a fluoromethoxy group (-OCF₃) at position 3 . This arrangement creates a distinct electronic environment, where electron-withdrawing halogens (Cl, F) and the moderately electron-donating fluoromethoxy group influence resonance and charge distribution. The molecular geometry, confirmed by X-ray crystallography of analogous compounds, reveals a planar benzene ring with bond angles and lengths consistent with sp² hybridization .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra of 1-chloro-2,4-difluoro-6-(fluoromethoxy)benzene exhibit characteristic shifts:

-

¹H NMR: A singlet for the fluoromethoxy methyl group (δ 4.5–5.0 ppm) and aromatic protons split by coupling with adjacent fluorine atoms.

-

¹⁹F NMR: Distinct signals for the fluorine atoms in the fluoromethoxy group (δ -60 to -70 ppm) and ring fluorines (δ -110 to -120 ppm).

-

Mass spectrometry: A molecular ion peak at m/z 196.55, with fragmentation patterns indicative of sequential loss of Cl and F groups .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClF₃O | |

| Molecular Weight | 196.55 g/mol | |

| Boiling Point | 127°C (estimated) | |

| Density | 1.36 g/cm³ |

Synthesis Methods

Electrophilic Aromatic Substitution

The synthesis begins with a benzene derivative, often 1,3,5-trifluorobenzene, undergoing sequential halogenation. Chlorine is introduced via chlorinating agents like Cl₂/AlCl₃ at 0–5°C, followed by fluoromethoxy group installation using NaH and fluoromethyl iodide in dimethylformamide (DMF). Yield optimization (70–85%) requires precise temperature control (-10°C to room temperature) and anhydrous conditions to prevent hydrolysis.

Alternative Pathways

Recent advances employ transition-metal catalysis for regioselective substitution. For example, palladium-catalyzed coupling of fluoromethoxy precursors with chlorinated intermediates enhances positional selectivity, reducing byproducts like 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene. Microwave-assisted synthesis has also reduced reaction times from 12 hours to 30 minutes, improving energy efficiency.

Chemical Properties and Reactivity

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring facilitates nucleophilic attacks, particularly at the para position to the fluoromethoxy group. Reactions with amines (e.g., aniline) in ethanol at 80°C yield substituted anilines, while hydroxide ions produce phenolic derivatives. Kinetic studies reveal a second-order rate dependence on nucleophile concentration, with activation energies of ~50 kJ/mol.

Coupling Reactions

Suzuki-Miyaura coupling with boronic acids in the presence of Pd(PPh₃)₄ forms biaryl structures, useful in pharmaceutical intermediates. The fluoromethoxy group enhances oxidative stability during coupling, preventing undesired C-O bond cleavage.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 250°C, with exothermic peaks indicating Cl and F elimination. The compound remains stable under standard storage conditions (25°C, inert atmosphere) .

Applications and Biological Activity

Pharmaceutical Intermediates

The compound serves as a precursor in antiviral and anticancer drug synthesis. Its halogenated structure enhances membrane permeability, as demonstrated in prodrugs targeting hepatitis C virus (HCV) NS5A protein. In vitro assays show IC₅₀ values of 0.5–2.0 μM against HCV replicons, comparable to ledipasvir.

Agrochemical Uses

Incorporated into herbicides, it inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Field trials demonstrate 90% weed suppression at 50 g/ha, outperforming chlorimuron-ethyl.

Material Science

As a monomer in fluorinated polymers, it enhances thermal resistance (glass transition temperature >200°C) and chemical inertness, suitable for fuel cell membranes.

Comparative Analysis with Analogues

| Compound | Substituents | Reactivity | Applications |

|---|---|---|---|

| 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene | Cl (1), F (2,4), -OCF₃ (5 | Lower electrophilicity | Herbicide intermediate |

| 1-Chloro-2,6-difluoro-3-(fluoromethyl)benzene | Cl (1), F (2,6), -CF₃ (3 | Enhanced lipophilicity | Polymer additives |

The meta-fluoromethoxy group in 1-chloro-2,4-difluoro-6-(fluoromethoxy)benzene confers superior electronic modulation, enabling broader applicability in catalysis and drug design compared to analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume